molecular formula C3H4 B13798724 Methyl-D1-acetylene

Methyl-D1-acetylene

Cat. No.: B13798724
M. Wt: 41.07 g/mol
InChI Key: MWWATHDPGQKSAR-VMNATFBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-D1-acetylene (C₃H₃D) is a deuterated derivative of methylacetylene (propyne), where one hydrogen atom in the methyl group is replaced by deuterium (D). This isotopic substitution imparts unique physicochemical properties, making it valuable in studies of kinetic isotope effects, reaction mechanisms, and spectroscopic analysis. The compound retains the linear geometry and sp-hybridized carbon-carbon triple bond characteristic of acetylenes but exhibits altered bond vibrational frequencies and thermodynamic stability due to the C-D bond’s higher strength compared to C-H .

Properties

Molecular Formula

C3H4

Molecular Weight

41.07 g/mol

IUPAC Name

3-deuterioprop-1-yne

InChI

InChI=1S/C3H4/c1-3-2/h1H,2H3/i2D

InChI Key

MWWATHDPGQKSAR-VMNATFBRSA-N

Isomeric SMILES

[2H]CC#C

Canonical SMILES

CC#C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl-D1-acetylene undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions.

    Reduction: It can be reduced to form alkanes.

    Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which methyl-D1-acetylene exerts its effects involves the formation of reactive intermediates. For example, deprotonation with n-butyllithium forms propynyllithium, which acts as a nucleophile and adds to carbonyl groups . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl-D1-acetylene’s properties, it is compared to structurally analogous compounds, including non-deuterated methylacetylene (propyne), dimethylacetylene (2-butyne), and other deuterated hydrocarbons. Key comparisons are summarized below:

Table 1: Physical and Chemical Properties

Property This compound Methylacetylene (C₃H₄) Dimethylacetylene (C₄H₆) 1,1-Dimethylethanol-d10 (C₄H₇D₁₀O)
Molecular Formula C₃H₃D C₃H₄ C₄H₆ C₄H₇D₁₀O
Boiling Point (°C) ~ -27 (estimated) -23.2 27 82-84
Bond Strength (C-H/D) C-D: ~329 kJ/mol C-H: 413 kJ/mol C-H: 413 kJ/mol C-D: ~329 kJ/mol
Reactivity Slower H/D exchange High Moderate (steric hindrance) Low (deuterium stabilization)
Applications Isotope tracing Polymer precursors Solvent/Intermediate NMR spectroscopy

Key Findings

Isotopic Effects :

  • The C-D bond in this compound reduces reaction rates in processes like hydrogenation or halogenation by 5–10× compared to methylacetylene due to kinetic isotope effects (KIEs) .
  • Vibrational spectroscopy reveals a redshift in C-D stretching frequencies (~2100 cm⁻¹) versus C-H (~3300 cm⁻¹), critical for distinguishing isotopologues in analytical workflows .

Structural Analogues: Dimethylacetylene (2-butyne): Unlike this compound, dimethylacetylene’s two methyl groups introduce steric hindrance, reducing reactivity in cycloaddition reactions. Its higher boiling point (27°C vs. -23.2°C for methylacetylene) reflects increased van der Waals interactions .

Synthetic Utility: this compound is preferred over non-deuterated analogues in mechanistic studies, such as tracking hydrogen migration in catalytic cycles. In contrast, dimethylacetylene is more suited for industrial synthesis of solvents like tetrahydrofuran .

Research Implications

  • Pharmaceutical Development: Unlike 1-[3-(Dimethylamino)phenyl]ethan-1-one (), which serves as a drug intermediate, this compound’s role is confined to isotopic labeling in pharmacokinetic studies.
  • Material Science : The compound’s stability under high-energy conditions makes it a candidate for deuterated polymer synthesis, contrasting with dimethyl disulfide (), which is utilized in vulcanization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.